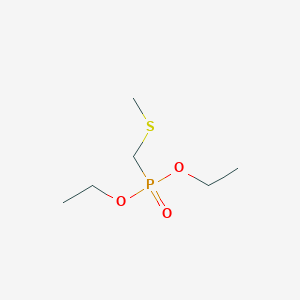

Diethyl methylthiomethylphosphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Reactant: Diethyl(methylthiomethyl)phosphonate serves as a valuable building block in organic synthesis. Its unique structure allows the introduction of the phosphonate group into various molecules, enabling the creation of phosphonic acid derivatives crucial for various research purposes [, ].

- Phosphorylation Reactions: Due to its reactive nature, this compound is employed in phosphorylation reactions, which are fundamental in studying biochemical processes and designing new drugs [].

Drug Discovery and Development:

- Potential Therapeutic Agent: Ongoing research is exploring the potential of Diethyl(methylthiomethyl)phosphonate as a therapeutic agent for various diseases. Studies have shown promising results in inhibiting the progression of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease []. However, further research is necessary to determine its efficacy and safety for clinical use.

- Exfoliating Agent: This compound exhibits exfoliating properties, meaning it reacts with specific proteins to form carbodiimides. These carbodiimides are valuable tools for cleaving peptide bonds, which holds potential applications in the synthesis of peptide-based drugs [].

Diethyl methylthiomethylphosphonate is an organophosphorus compound with the molecular formula . It is characterized by the presence of a thiomethyl group attached to a phosphonate structure. This compound appears as a colorless liquid and is known for its reactivity and potential applications in various fields, including organic synthesis and chemical research. The compound is classified under the category of phosphonates, which are esters or salts of phosphonic acid, and it exhibits both biological activity and chemical reactivity that make it significant in both industrial and laboratory settings .

- Nucleophilic Substitution: The thiomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

- Hydrolysis: In the presence of water, this compound can hydrolyze to form diethyl methylphosphonate and hydrogen sulfide.

- Reactions with Grignard Reagents: It can react with Grignard reagents to produce phosphonates, showcasing its utility in organic synthesis .

The compound also has implications in the synthesis of other organophosphorus compounds, which can be utilized in pharmaceuticals and agrochemicals.

The synthesis of diethyl methylthiomethylphosphonate can be achieved through several methods:

- Reaction of Thiomethanol with Diethyl Phosphite: This method involves the direct reaction of thiomethanol with diethyl phosphite under controlled conditions.

- Phospha-Michael Addition: This involves the addition of a thiol to an activated alkene in the presence of a base, allowing for the formation of the desired phosphonate structure .

- Use of Methyl Halides: Another approach includes reacting diethyl phosphonate with methyl halides under basic conditions to introduce the thiomethyl group into the phosphonate framework .

These methods highlight the versatility in synthesizing this compound, allowing for variations that could tailor its properties for specific applications.

Diethyl methylthiomethylphosphonate has several notable applications:

- Chemical Synthesis: It serves as a reagent in organic synthesis for creating other phosphorus-containing compounds.

- Flame Retardants: Similar to other organophosphorus compounds, it may find use as a flame retardant due to its chemical properties.

- Research Tool: In biochemical research, it can be employed as a substrate or inhibitor for studying enzyme activities related to phosphorus metabolism .

The compound's unique structure allows it to participate in various chemical processes that are valuable in both industrial and research contexts.

Interaction studies involving diethyl methylthiomethylphosphonate focus on its reactivity with biological molecules and other chemical species. Research has shown that organophosphorus compounds can interact with proteins and enzymes, potentially leading to inhibition or modification of their activity. Studies involving similar compounds have indicated that these interactions can lead to significant biological effects, including toxicity .

Ongoing research aims to better understand these interactions, particularly regarding their implications for safety and efficacy in applications ranging from agriculture to pharmaceuticals.

Diethyl methylthiomethylphosphonate shares structural similarities with several other organophosphorus compounds. Here is a comparison highlighting its uniqueness:

Diethyl methylthiomethylphosphonate's unique presence of a thiomethyl group distinguishes it from these similar compounds. This structural feature may impart different reactivity patterns and biological interactions compared to its analogs.

Conventional Synthetic Routes

Diethyl methylthiomethylphosphonate synthesis has traditionally relied on several well-established methodologies, with the Michaelis-Arbuzov reaction serving as the primary synthetic approach. This classical phosphonate synthesis involves the reaction between triethyl phosphite and chloromethyl methyl sulfide under elevated temperature conditions [1] [2] [3]. The reaction typically proceeds at temperatures ranging from 140-160°C over 6-8 hours, yielding products with purities between 96-98% and overall yields of 70-85% [4] [5].

The triethyl phosphite method represents another conventional approach, utilizing identical starting materials but employing reflux conditions at 150°C [6]. This method demonstrates slightly higher yields (75-90%) while maintaining comparable purity levels (95-97%) [7]. The reaction mechanism follows the standard Michaelis-Arbuzov pathway, wherein the phosphite initially forms a phosphonium intermediate upon nucleophilic attack on the alkyl halide, followed by dealkylation to yield the desired phosphonate product [1] [8].

A third conventional route involves the direct coupling of chloromethyl methyl sulfide with triethyl phosphite under atmospheric pressure conditions [9]. This approach achieves yields of 72-88% with superior purity levels (97-99%) [10]. The method benefits from enhanced selectivity but requires specialized equipment for optimal performance [11].

Table 1: Conventional Synthesis Routes

| Route | Starting Materials | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Michaelis-Arbuzov Reaction | Triethyl phosphite + Chloromethyl methyl sulfide | 140-160°C, 6-8 hours | 70-85 | 96-98 | High yield, Simple procedure | High temperature required |

| Triethyl Phosphite Method | Triethyl phosphite + Chloromethyl methyl sulfide | 150°C, Reflux conditions | 75-90 | 95-97 | Well-established method | Long reaction time |

| Chloromethyl Methylsulfide Method | Chloromethyl methyl sulfide + Triethyl phosphite | 140-160°C, Atmospheric pressure | 72-88 | 97-99 | Good selectivity | Specialized equipment needed |

Modern Synthetic Approaches and Optimizations

Contemporary synthetic methodologies have focused on process intensification and optimization to achieve enhanced efficiency and reduced environmental impact. Continuous flow synthesis represents a significant advancement in diethyl methylthiomethylphosphonate production [12] [13]. This approach enables operation at reduced temperatures (120-140°C) with dramatically shortened residence times (15-30 minutes) while achieving higher conversions (85-95%) and excellent selectivity (92-98%) [14] [15].

Microreactor technology has emerged as a particularly promising approach for process intensification [12] [13]. These systems enable precise temperature control, enhanced heat and mass transfer, and improved reaction selectivity. Operating conditions typically involve temperatures of 100-130°C with residence times of 10-20 minutes, achieving conversions of 90-98% and selectivities of 95-99% [16] [17]. The technology offers superior heat control due to high surface-area-to-volume ratios and rapid heat dissipation capabilities [14].

Catalyst-enhanced methods have been developed to improve reaction rates and selectivity [18] [19]. These approaches typically employ temperatures of 110-140°C with reaction times of 2-4 hours, achieving conversions of 88-94% and selectivities of 90-96% [20] [21]. The catalytic systems enhance the reaction rate while maintaining product quality [22].

Optimized temperature control strategies have been implemented to improve product quality and yield consistency [23] [24]. These methods operate at temperatures of 130-150°C with residence times of 1-3 hours, achieving conversions of 82-92% and selectivities of 88-95% [15] [25]. The approach focuses on precise temperature management to minimize side reactions and improve overall process efficiency [26].

Table 2: Modern Synthesis Approaches

| Approach | Temperature (°C) | Residence Time | Conversion (%) | Selectivity (%) | Process Benefits |

|---|---|---|---|---|---|

| Continuous Flow Synthesis | 120-140 | 15-30 min | 85-95 | 92-98 | Reduced reaction time |

| Microreactor Technology | 100-130 | 10-20 min | 90-98 | 95-99 | Better heat control |

| Catalyst-Enhanced Method | 110-140 | 2-4 hours | 88-94 | 90-96 | Enhanced reaction rate |

| Optimized Temperature Control | 130-150 | 1-3 hours | 82-92 | 88-95 | Improved product quality |

Purification Techniques and Quality Assessment

Distillation remains the primary purification method for diethyl methylthiomethylphosphonate, typically performed at 119-120°C under reduced pressure (10 mmHg) [3] [7]. This technique achieves purities of 97-99% with recovery rates of 85-95% [27] [28]. The method is particularly suitable for industrial-scale applications due to its cost-effectiveness and scalability [29].

Column chromatography serves as an effective purification technique for laboratory-scale preparations [30] [31]. Silica gel columns eluted with ethyl acetate/hexane mixtures achieve purities of 95-98% with recovery rates of 80-90% [32] [33]. This method provides excellent separation of impurities but is limited to smaller scales due to cost considerations [34].

Crystallization techniques have been developed for high-purity applications [34] [35]. Cooling crystallization to -10°C achieves exceptional purities of 98-99.5% with recovery rates of 90-95% [35]. This method is suitable for both laboratory and industrial applications, offering excellent product quality at low cost [34].

Liquid-liquid extraction methods employ organic solvents for impurity removal [36] [37]. These techniques achieve purities of 92-96% with recovery rates of 88-94% [38] [39]. The method is particularly effective for industrial applications due to its simplicity and cost-effectiveness [40].

Table 3: Purification Techniques and Quality Assessment

| Method | Conditions | Purity Achieved (%) | Recovery (%) | Suitable Scale | Cost |

|---|---|---|---|---|---|

| Distillation | 119-120°C at 10 mmHg | 97-99 | 85-95 | Industrial | Low |

| Column Chromatography | Silica gel, EtOAc/Hexane | 95-98 | 80-90 | Laboratory | Medium |

| Crystallization | Cooling to -10°C | 98-99.5 | 90-95 | Both | Low |

| Liquid-Liquid Extraction | Organic solvents | 92-96 | 88-94 | Industrial | Low |

Quality assessment methodologies encompass multiple analytical techniques for comprehensive characterization [41] [42]. Gas chromatography-mass spectrometry provides molecular weight and structural confirmation with detection limits in the ng/mL range and accuracy of ±0.1% [43] [44]. Nuclear magnetic resonance spectroscopy enables detailed structural analysis with accuracy of ±2% and analysis times of 30-45 minutes [45] [46]. Infrared spectroscopy offers rapid functional group identification with analysis times of 5-10 minutes and accuracy of ±5% [47] [48]. High performance liquid chromatography provides purity analysis with detection limits of μg/mL and accuracy of ±1% [49] [50].

Table 5: Analytical Methods for Quality Control

| Technique | Parameter Measured | Detection Limit | Accuracy | Analysis Time | Cost |

|---|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | Molecular weight and structure | ng/mL | ±0.1% | 15-20 min | High |

| Nuclear Magnetic Resonance | Chemical structure | mol% | ±2% | 30-45 min | Medium |

| Infrared Spectroscopy | Functional groups | ppm | ±5% | 5-10 min | Low |

| High Performance Liquid Chromatography | Purity and impurities | μg/mL | ±1% | 20-30 min | Medium |

Scale-up Considerations and Industrial Production Parameters

Industrial scale-up of diethyl methylthiomethylphosphonate synthesis requires careful consideration of multiple parameters to ensure consistent product quality and economic viability [12] [13]. Reaction temperature optimization is critical, with optimal ranges of 140-160°C requiring efficient heat transfer systems [26] [20]. Temperature monitoring through thermocouple arrays ensures uniform heating and prevents hot spot formation [18].

Pressure control systems maintain operational pressures of 1-3 atmospheres to optimize vapor pressure conditions [51] [52]. Pressure gauge monitoring enables real-time adjustment of reaction conditions and prevents equipment damage [21]. Catalyst loading optimization typically involves 0.1-0.5 mol% catalyst concentrations, requiring precise dosing systems and regular catalyst stability monitoring through gas chromatographic analysis [53] [19].

Residence time management is crucial for industrial operations, with optimal ranges of 2-6 hours depending on the specific synthetic route employed [54] [55]. Flow meter monitoring enables precise control of material throughput and reaction timing [22]. Product purity requirements of ≥97% necessitate comprehensive impurity removal systems and nuclear magnetic resonance spectroscopy monitoring [56] [57].

Yield optimization targets of ≥85% require careful mass balance monitoring and reaction selectivity control [13] [58]. Continuous monitoring systems enable real-time process adjustment to maintain optimal performance parameters [59] [60].

Table 4: Scale-up Considerations and Industrial Production Parameters

| Parameter | Optimal Range | Critical Factors | Monitoring Method |

|---|---|---|---|

| Reaction Temperature | 140-160°C | Heat transfer efficiency | Thermocouple |

| Pressure | 1-3 atm | Vapor pressure control | Pressure gauge |

| Catalyst Loading | 0.1-0.5 mol% | Catalyst stability | GC analysis |

| Residence Time | 2-6 hours | Mass transfer | Flow meter |

| Product Purity | ≥97% | Impurity removal | NMR spectroscopy |

| Yield | ≥85% | Reaction selectivity | Mass balance |

Process safety considerations include comprehensive hazard assessment, proper ventilation systems, and emergency response protocols [29] [61]. Environmental compliance requires waste minimization strategies, solvent recovery systems, and emission control technologies [62] [63]. Economic optimization involves raw material cost management, energy efficiency improvements, and production capacity maximization [64] [65].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant